molecular formula C7H10O2 B13826874 6-Oxa-bicyclo[3.2.1]octan-7-one

6-Oxa-bicyclo[3.2.1]octan-7-one

Cat. No.: B13826874
M. Wt: 126.15 g/mol
InChI Key: KKVBULDFFNFYHJ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-bicyclo[3.2.1]octan-7-one is a bicyclic ketone that serves as a synthetically valuable scaffold in advanced organic and medicinal chemistry research. Its fused ring system is a key structural motif for investigating novel pharmacologically active compounds. A primary research application of this compound is its role as a key synthetic intermediate in the development of pharmaceutical agents. The compound's structure is a core building block in the synthesis of complex molecules, such as the anticoagulant Edoxaban, where it is used to construct the (1s,4s,5s)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one intermediate critical for the drug's final structure . Furthermore, the oxabicyclo[3.2.1]octane skeleton is being explored in neuroscience research. It forms the central framework for designing and synthesizing novel morphinan derivatives that are investigated as dual agonists targeting the δ (DOR) and κ (KOR) opioid receptors . These studies aim to develop new therapeutics for pain management with a potentially improved side-effect profile compared to traditional opioids that target the μ opioid receptor (MOR) . The rigidity imposed by the ethereal tether in the oxabicyclo[3.2.1]octane structure allows researchers to probe specific conformational requirements for biological activity, making it a crucial tool for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,5S)-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

KKVBULDFFNFYHJ-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)OC2=O

Canonical SMILES

C1CC2CC(C1)OC2=O

Origin of Product

United States

Preparation Methods

Table 1: Key Bromolactonization Methods

Reference & Year Brominating Agent Base Solvent(s) Yield (%) Notes
Tetrahedron, 1972 Bromine None/triethylamine Chloroform 5–15 Low yield, impure product
Tetrahedron, 1992 Bromine Triethylamine Chloroform Not stated Improved purity, moderate yield
Heterocycles, 1985 Lead(IV) acetate/ZnBr₂ None 1,2-Dimethoxyethane 42 Moderate yield, laborious workup
Heterocycles, 1990 Trimethylsilyl bromide/DMSO Amine Various Not stated Exclusive cis isomer, low yield
Patents (2010–2016) N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin CaO/Ca(OH)₂ DCM, toluene, THF, EtOAc, CPME Up to 85 High yield, scalable, industrially favored

2.2. Mechanistic Considerations

The bromolactonization proceeds via electrophilic addition of the brominating agent to the alkene, followed by intramolecular nucleophilic attack of the carboxylate to form the lactone ring. The choice of base (e.g., calcium oxide or calcium hydroxide) serves to neutralize the acid byproducts and facilitate cyclization.

Optimization and Industrial Scale Methods

3.1. Modern Industrial Process

Recent patents describe an optimized, industrially scalable process for this compound synthesis. This method uses (1S)-cyclohex-3-ene-1-carboxylic acid, N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent, and a mild inorganic base (calcium oxide or calcium hydroxide). The reaction is performed in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether, often at room temperature or slightly elevated temperatures.

Advantages include:

  • High yield (up to 85%)
  • High purity of product
  • Amenable to continuous flow and large-scale production
  • Avoids hazardous elemental bromine

3.2. Comparison of Methodologies

Method Yield Purity Scalability Environmental Impact Notes
Elemental bromine Low Poor Limited High Hazardous, low atom economy
N-bromosuccinimide High High Excellent Moderate Preferred for industry
1,3-dibromo-5,5-dimethylhydantoin High High Excellent Moderate Alternative to NBS
Lead(IV) acetate/ZnBr₂ Moderate Moderate Poor High Toxic reagents, less favored
TMSBr/DMSO/amine Low High (cis) Limited Moderate Stereoselective, but low yield

Representative Experimental Procedure

Example: N-Bromosuccinimide Method (Industrial Scale)

  • Dissolve (1S)-cyclohex-3-ene-1-carboxylic acid in dichloromethane.
  • Add calcium oxide or calcium hydroxide as a base.
  • Add N-bromosuccinimide slowly at room temperature under stirring.
  • Stir for several hours, monitoring the reaction by TLC or HPLC.
  • Upon completion, filter to remove solids and extract the organic layer.
  • Wash, dry, and concentrate to yield crude this compound.
  • Purify by recrystallization or chromatography as needed.

Research Findings and Trends

  • The use of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin with a mild inorganic base is now the gold standard for both laboratory and industrial synthesis.
  • Continuous flow reactors and automation are increasingly applied to improve safety, reproducibility, and throughput.
  • Earlier methods using elemental bromine or toxic metals are largely obsolete due to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Bicyclic ketones and carboxylic acids.

    Reduction: Amino alcohols.

    Substitution: Amides.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
6-Oxa-bicyclo[3.2.1]octan-7-one serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of various bicyclic compounds and derivatives that are essential in medicinal chemistry and material science.

Types of Reactions
The compound undergoes several chemical reactions, including:

  • Oxidation : Can be oxidized using reagents like manganese dioxide to yield bicyclic ketones.
  • Reduction : Reduction with lithium aluminium hydride can produce amino alcohols.
  • Substitution : The lactone ring can be opened with amines to form amides, which can then be further modified.
Reaction TypeReagents UsedMajor Products
OxidationManganese dioxideBicyclic ketones
ReductionLithium aluminium hydrideAmino alcohols
SubstitutionAminesAmides

Biological Applications

Potential Biological Activities
Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its interactions with biomolecules may influence enzyme activities and receptor modulation.

Case Studies

  • Bowers et al., 2024 : Investigated the compound's role in modulating enzyme activities, revealing its potential as a therapeutic agent.
  • Smith et al., 2023 : Explored the compound's interactions with specific receptors, demonstrating its ability to influence metabolic pathways.

Medicinal Applications

Drug Synthesis
The compound is explored for its potential therapeutic properties, acting as an intermediate in the synthesis of bioactive compounds. Its unique structure allows it to fit into specific binding sites, providing insights into drug design and development.

Therapeutic Properties
Research has shown that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them suitable candidates for further pharmacological studies.

Industrial Applications

Material Science
In industry, this compound is utilized in producing materials with specific properties, such as polymers and resins. Its unique chemical structure contributes to the development of novel materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. For instance, in the synthesis of edoxaban, the compound acts as an intermediate that inhibits activated blood coagulation factor X (FXa), thereby preventing thrombotic diseases . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclic framework of 6-Oxa-bicyclo[3.2.1]octan-7-one allows for diverse modifications, leading to structurally related compounds with distinct properties and applications. Below is a comparative analysis:

Structural Analogs with Additional Heteroatoms

Compound Name Structural Difference Key Properties/Applications References
6,8-Dioxabicyclo[3.2.1]octan-7-one Additional oxygen at position 8 Studied in ring-opening polymerization; forms polyesters with tunable thermal stability.
1,6-Diazabicyclo[3.2.1]octan-7-one Oxygen replaced with nitrogen Acts as β-lactamase inhibitor (e.g., AVI derivatives); critical for combating antibiotic-resistant bacteria.
6-Azabicyclo[3.2.1]octan-7-one Nitrogen substitution Used in hydroamidation reactions (e.g., 1,4-dimethyl-6-phenyl derivative for diastereoselective synthesis).

Key Insight : The introduction of nitrogen (azabicyclo derivatives) shifts applications toward pharmacology , while oxygen-rich analogs (dioxabicyclo) are prioritized in polymer chemistry .

Substituent-Modified Derivatives

Compound Name Substituents Key Properties/Applications References
8,8-Dimethyl-2-methylene-6-oxabicyclo[3.2.1]octan-7-one (Karahana lactone) Methyl and methylene groups Natural product used in fragrance synthesis; precursor to ionone derivatives via biotransformation.
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Bromine at position 4 Intermediate in Edoxaban (anticoagulant) synthesis; bromination enhances electrophilicity for downstream reactions.
3-Hydroxy-2-methylene-6-oxabicyclo[3.2.1]octan-7-one Hydroxy and methylene groups Exhibits neuroactive properties; modulates GABA receptors (picrotoxinin analogs).

Key Insight : Substituents like halogens (bromine) or methyl groups tailor reactivity for pharmaceutical intermediates, while hydroxyl/methylene groups enable biological activity .

Crystallographic and Conformational Differences

X-ray studies reveal that substituents significantly impact molecular conformation and crystal packing:

  • This compound derivatives with bromine (e.g., 4-bromo-substituted) adopt distorted chair conformations, facilitating interactions in enzyme-binding pockets .
  • Karahana lactone (8,8-dimethyl derivative) exhibits a twisted-boat conformation due to steric effects from methyl groups, altering its solubility and volatility .
  • Diazabicyclo analogs (e.g., 1,6-diazabicyclo) display planar lactam rings, enhancing stability against β-lactamase enzymes .

Q & A

Q. How can I synthesize 6-Oxa-bicyclo[3.2.1]octan-7-one with high enantiomeric purity?

Methodology :

  • Step 1 : Start with bicyclic precursors such as 6-azabicyclo[3.2.0]heptan-7-one derivatives. Use enantioselective catalytic methods (e.g., asymmetric hydrogenation) to control stereochemistry .
  • Step 2 : Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize side products like oxo derivatives formed via oxidation .
  • Step 3 : Validate purity via HPLC with chiral columns or polarimetry. Cross-reference IR spectral data (e.g., carbonyl stretch at ~1750 cm⁻¹) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., ketone at 7-position) using transmission or ATR modes. Compare with historical data (e.g., digitized NIST spectra for related bicyclic ketones) .
  • NMR : Use ¹³C NMR to resolve bridgehead carbons and confirm bicyclic geometry. ¹H NMR coupling constants can reveal ring strain and substituent orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₁₀O₂) and detects fragmentation patterns unique to bicyclic systems .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

Methodology :

  • Step 1 : Model the compound’s electronic structure using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Step 2 : Simulate reaction pathways (e.g., acid-catalyzed hydrolysis) to predict regioselectivity. Compare activation energies for different mechanistic routes .
  • Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring pH-dependent degradation using LC-MS) .

Q. How should researchers address contradictions in reported synthetic yields for derivatives of this compound?

Methodology :

  • Step 1 : Conduct a systematic literature review to identify variables affecting yield (e.g., solvent polarity, catalyst type) .
  • Step 2 : Design a fractional factorial experiment to isolate critical factors. Use ANOVA to analyze interactions between variables .
  • Step 3 : Replicate key studies under controlled conditions, documenting deviations (e.g., moisture sensitivity of intermediates) .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

Methodology :

  • Step 1 : Perform stability studies under varying pH (2–12) and temperatures (4–37°C). Monitor degradation via UV-Vis or NMR .
  • Step 2 : Introduce stabilizing agents (e.g., cyclodextrins for encapsulation) or modify the compound’s solubility via salt formation .
  • Step 3 : Validate stability using accelerated aging tests and Arrhenius modeling to predict shelf life .

Methodological & Data Analysis Questions

Q. How to design a robust experimental protocol for studying the compound’s bioactivity without commercial assays?

Methodology :

  • Step 1 : Use in-silico docking (AutoDock Vina) to prioritize biological targets (e.g., enzymes with hydrophobic active sites) .
  • Step 2 : Develop custom cell-based assays (e.g., reporter gene systems) to measure target modulation. Include controls for off-target effects .
  • Step 3 : Apply statistical rigor: calculate IC₅₀ values using nonlinear regression and report confidence intervals .

Q. What statistical approaches resolve discrepancies in spectral data interpretations for this compound?

Methodology :

  • Step 1 : Cross-validate spectra across multiple instruments (e.g., compare FTIR from grating vs. ATR spectrometers) .
  • Step 2 : Use principal component analysis (PCA) to cluster spectral outliers and identify systematic errors .
  • Step 3 : Consult crystallographic data (if available) to resolve ambiguities in NMR assignments .

Best Practices in Academic Writing & Reproducibility

Q. How to ensure reproducibility when reporting synthetic procedures for derivatives?

Guidelines :

  • Document all experimental parameters (e.g., stirring speed, drying time for intermediates) in supplemental materials .
  • Provide raw spectral data (e.g., .jdx files for IR) in open-access repositories .
  • Reference established protocols for analogous bicyclic systems to contextualize novel steps .

How to formulate hypothesis-driven research questions about this compound’s mechanism of action?

Framework :

  • Use the P-E/I-C-O model:
    • Population : Specific enzyme or cell type.
    • Exposure/Intervention : Dose range or structural analogs.
    • Comparison : Wild-type vs. knockout models.
    • Outcome : Quantitative measure (e.g., inhibition %) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.